molecular formula C15H14N4O6S2 B193895 trans-Ceftibuten CAS No. 97519-40-9

trans-Ceftibuten

Número de catálogo B193895
Número CAS: 97519-40-9
Peso molecular: 410.4 g/mol
Clave InChI: UNJFKXSSGBWRBZ-VTSZRNMSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ceftibuten is a third-generation cephalosporin antibiotic that is administered orally . It is available in two dosage forms: capsules and oral suspension . The active ingredient in Ceftibuten is ceftibuten dihydrate . It is used to treat certain infections caused by bacteria such as bronchitis, infections of the ears, throat, and tonsils .


Synthesis Analysis

Ceftibuten is rapidly absorbed after oral administration . About 10% of ceftibuten is converted to the trans-isomer . The exposure of cis- and trans- ceftibuten increases proportionally with increasing doses .


Molecular Structure Analysis

Ceftibuten can exist in various hydration states . The crystal structures of anhydrous and hydrated ceftibuten have been determined . Both occur as zwitterions with proton transfer from the carboxylate group adjacent to the β-lactam ring to the N atom of the thiazole ring .


Chemical Reactions Analysis

Ceftibuten is isomerized to trans-ceftibuten in the human body . In a study, it was found that cis- and trans- ceftibuten accumulation factor was 1.14–1.19 and 1.28–1.32 respectively .


Physical And Chemical Properties Analysis

Ceftibuten is rapidly absorbed after oral administration . The plasma concentrations and pharmacokinetic parameters of ceftibuten after a single dose are displayed in the table below . When Ceftibuten Capsules were administered once daily for 7 days, the average C max was 17.9 µg/mL on day 7 .

Aplicaciones Científicas De Investigación

  • Pharmacokinetics in Different Populations : Ceftibuten and its metabolite trans-Ceftibuten have been studied in different populations including healthy adults and geriatric volunteers. It's observed that Ceftibuten is well absorbed and achieves steady-state by days 3 and 4 of administration. The geriatric population showed some accumulation, but no age-based dosage adjustment is warranted (Radwanski et al., 1994).

  • Protein Binding and Isomerization : Albumin in human serum accelerates the isomerization of Ceftibuten to trans-Ceftibuten. This binding to albumin appears to be a significant driver for isomerization, affecting the overall process in the human body following oral administration (Shimada et al., 1993).

  • Pharmacokinetics in Healthy Volunteers : Studies on healthy subjects indicate that Ceftibuten is rapidly absorbed, with a terminal half-life for its cis and trans isomers being around 2.17 and 3.19 hours, respectively. The pharmacokinetic parameters remain consistent over the duration of dosing (Bressolle et al., 1994).

  • Pharmacokinetics and Tissue Penetration : The penetration of Ceftibuten into inflammatory fluid suggests its effectiveness in treating urinary or systemic infections caused by susceptible pathogens. The trans isomer's peak level was found to be a fraction of the cis isomer's peak level (Wise et al., 1990).

  • Impact of Renal Insufficiency : The disposition of Ceftibuten and trans-Ceftibuten in subjects with varying degrees of renal insufficiency demonstrates that the clearance of Ceftibuten-cis is significantly lower in subjects with severe renal impairment (Kelloway et al., 1991).

  • Transport Characteristics in Rat Intestinal Membranes : Studies on rat intestinal brush-border membrane vesicles indicate a proton-coupled and stereoselective transport of Ceftibuten. The transport of trans-Ceftibuten, in contrast to the cis-isomer, is not affected by a H+ gradient, indicating a stereoselective uptake process (Yoshikawa et al., 1989).

Safety And Hazards

Ceftibuten may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . The safety profile of ceftibuten is similar to other cephalosporin antibiotics with nausea (4%), headache (3%), diarrhea (3%), dyspepsia (2%) and dizziness, abdominal pain, and vomiting (all 1%) being the most common adverse reactions .

Direcciones Futuras

Ceftibuten is currently being developed at doses up to 800 mg twice-daily . Despite its withdrawal from the US market, renewed interest in ceftibuten for multi-drug-resistant urinary tract infections (UTIs) has emerged .

Propiedades

IUPAC Name

(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJFKXSSGBWRBZ-VTSZRNMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)O)/C3=CSC(=N3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701101600
Record name (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ceftibuten

CAS RN

97519-40-9, 97519-39-6
Record name (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97519-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Ceftibuten
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97519-39-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Ceftibuten
Reactant of Route 2
trans-Ceftibuten
Reactant of Route 3
trans-Ceftibuten
Reactant of Route 4
trans-Ceftibuten
Reactant of Route 5
trans-Ceftibuten
Reactant of Route 6
trans-Ceftibuten

Citations

For This Compound
19
Citations
R Wise, K Nye, P O'Neill, M Wostenholme… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… Samples for three volunteers were assayed by a high-performance liquid chromatographic procedure to determine levels for both cis and trans ceftibuten. The mean peak level of …
Number of citations: 35 journals.asm.org
F Bressolle, M Galtier, JM Kinowski, F Goncalves… - Journal of …, 1994 - Elsevier
… in the computed pharmacokinetic parameters of trans-ceftibuten were observed during this … in the computed pharmacokinetic parameters for trans-ceftibuten. Taking into account the …
Number of citations: 6 www.sciencedirect.com
J Shimada, S Hori, T Oguma, T Yoshikawa… - Journal of …, 1993 - Elsevier
… the isomerization from ceftibuten to transceftibuten and from trans-ceftibuten to ceftibuten, … and trans-ceftibuten, respectively; and CETB and CETB-t are ceftibuten and trans-ceftibuten, …
Number of citations: 15 www.sciencedirect.com
WH Barr, M Affrime, CC Lin, V Batra - The Pediatric infectious …, 1995 - journals.lww.com
… Plasma concentrations of ceftibuten and trans-ceftibuten were determined by HPLC. The … Plasma and urine concentrations of ceftibuten and the major metabolite, trans-ceftibuten, …
Number of citations: 19 journals.lww.com
GL Kearns, RA Young - Clinical pharmacokinetics, 1994 - Springer
… The mean urinary and faecal recovery of cis- and transceftibuten following administration of the suspension formulation was lower than that following administration of the drug as a …
Number of citations: 21 link.springer.com
M Kinowski, F Bressolle, D Fabre… - Journal of …, 1994 - Wiley Online Library
… nothiazol-4-yl)-4-carboxy-2-butenoylaminol-8-oxo-5-thia-l-azabicyclo[4.2.0loct-2-ene-2-carboxylic acid (I), and its metabolite trans-ceftibuten (2) were obtained from Schering-Plough …
Number of citations: 10 onlinelibrary.wiley.com
HT Pan, P Kumari, J Lim, CC Lin - Journal of pharmaceutical sciences, 1992 - Elsevier
… from the first (cleanup) column for determining the analyte window interval (with a 100-4 injection volume for a l-pg/mL cisceftibuten standard with a small amount of trans ceftibuten). …
Number of citations: 19 www.sciencedirect.com
T Yoshikawa, N Muranushi, M Yoshida, T Oguma… - Pharmaceutical …, 1989 - Springer
The transport characteristics of ceftibuten in rat intestinal brush-border membrane vesicles were investigated by a rapid filtration technique. Ceftibuten uptake was markedly stimulated …
Number of citations: 70 link.springer.com
HT Pan, P Kumari, JAF de Silva… - Journal of …, 1993 - Wiley Online Library
… Although trans-ceftibuten has the same fragment ion at mlz 226, it was chromatographically separated from the parent cis compound in the sample cleanup, column-switching step and …
Number of citations: 12 onlinelibrary.wiley.com
J Hamacher, J Luepke, BE Reidenberg… - Clinical microbiology …, 1999 - Elsevier
… The levels of the eightfold less antibacterially active trans-ceftibuten isomer [39] in serum were about two to three times higher (15.1% of total ceftibuten, or 17.8% of cis-ceftibuten) than …
Number of citations: 11 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.